molecular formula C22H19FN4O B2456409 6-Amino-4-(4-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 401590-08-7

6-Amino-4-(4-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2456409
CAS No.: 401590-08-7
M. Wt: 374.419
InChI Key: RFVWBRSCAAEFQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was synthesized using a commercially available trisodium citrate dihydrate as an inexpensive and eco-friendly catalyst . Another synthesis involved a reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one .

Scientific Research Applications

Corrosion Inhibition

Pyranopyrazole derivatives, including compounds similar to the one of interest, have been studied for their corrosion inhibition performance on mild steel in HCl solution. These studies reveal that such compounds can significantly inhibit corrosion, with efficiencies potentially reaching up to 96.1%. The inhibitors' effectiveness was shown to increase with concentration but decrease with temperature. Electrochemical techniques and theoretical studies support these findings, suggesting these compounds' potential as corrosion inhibitors in industrial applications (Yadav et al., 2016).

Antimicrobial Activity

Research into novel Schiff bases using pyrazole derivatives has highlighted their significant antimicrobial activity. These compounds, synthesized through multi-step reactions, have shown excellent activity against both Gram-negative and Gram-positive bacteria, compared to other derivatives. The structural establishment of these compounds was based on various spectral data, indicating a promising avenue for developing new antimicrobial agents (Puthran et al., 2019).

Antitumor and Antimicrobial Agents

Another study focused on the synthesis of pyranopyrazolo N-glycoside and pyrazolopyranopyrimidine C-glycoside derivatives, demonstrating promising antitumor and antimicrobial properties. These derivatives were synthesized through reactions with key intermediates and screened against three human cancer cell lines, showing significant activity. Moreover, they exhibited high antimicrobial activity towards both Gram-negative and Gram-positive bacteria, underlining their potential as dual-functional agents for medical applications (Hafez & El-Gazzar, 2015).

Green Synthesis and Catalysis

The compound and its related derivatives have also been the subject of studies focusing on green chemistry approaches. Sodium ascorbate, for instance, has been utilized as a safe and environmentally friendly catalyst for synthesizing densely functionalized pyrazoles and dihydropyrano-[2,3-c]pyrazole derivatives through eco-friendly multicomponent cyclocondensations. These processes highlight the importance of developing sustainable and efficient synthesis methods for such compounds, promoting minimal waste and avoiding hazardous solvents (Kiyani & Bamdad, 2018).

Mechanism of Action

Properties

IUPAC Name

6-amino-4-(4-fluorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O/c1-2-6-18-20-19(14-9-11-15(23)12-10-14)17(13-24)21(25)28-22(20)27(26-18)16-7-4-3-5-8-16/h3-5,7-12,19H,2,6,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVWBRSCAAEFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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